molecular formula C18H18N2O B12153392 1-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole

1-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole

Cat. No.: B12153392
M. Wt: 278.3 g/mol
InChI Key: BGKINZKRPVXMSM-OUKQBFOZSA-N
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Description

1-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole is a compound belonging to the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazole derivatives are of significant interest due to their structural similarity to naturally occurring nucleotides, allowing them to interact with biological systems effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions . The reaction can be summarized as follows:

    Condensation Reaction: o-phenylenediamine reacts with 2-methoxybenzaldehyde in the presence of an acid catalyst to form the benzimidazole ring.

    Alkylation: The resulting benzimidazole is then alkylated with ethyl iodide to introduce the ethyl group at the 1-position.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid, while reduction may produce benzimidazole-2-ethylamine .

Scientific Research Applications

1-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole is unique due to its specific structural features, such as the presence of the ethyl group at the 1-position and the methoxyphenyl group at the 2-position. These structural modifications can enhance its biological activity and selectivity compared to other benzimidazole derivatives .

Properties

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

1-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]benzimidazole

InChI

InChI=1S/C18H18N2O/c1-3-20-16-10-6-5-9-15(16)19-18(20)13-12-14-8-4-7-11-17(14)21-2/h4-13H,3H2,1-2H3/b13-12+

InChI Key

BGKINZKRPVXMSM-OUKQBFOZSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3OC

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3OC

Origin of Product

United States

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